molecular formula C14H16F2O B8182673 1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene

1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene

Cat. No.: B8182673
M. Wt: 238.27 g/mol
InChI Key: KHYIBFNQNTVKDK-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene is an organic compound that features a unique combination of functional groups, including a tert-butyl group, a difluoroethoxy group, and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Ethynylbenzene Core: The ethynyl group is introduced to the benzene ring through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the difluoroethoxy moiety.

    Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the benzene ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The difluoroethoxy group can be reduced under specific conditions to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the difluoroethoxy group may produce alcohols.

Scientific Research Applications

1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: The compound can be used in the development of new agrochemicals, such as herbicides and insecticides, as well as in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the ethynyl group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl)-2-(2,2-difluoroethoxy)-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position on the benzene ring.

    1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.

    1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylphenol: Similar structure but with a hydroxyl group on the benzene ring.

Uniqueness

1-(tert-Butyl)-2-(2,2-difluoroethoxy)-3-ethynylbenzene is unique due to the specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the difluoroethoxy group enhances its metabolic stability and lipophilicity, while the ethynyl group provides a reactive site for further chemical modifications. The tert-butyl group adds steric bulk, influencing the compound’s overall reactivity and interactions with other molecules.

Properties

IUPAC Name

1-tert-butyl-2-(2,2-difluoroethoxy)-3-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O/c1-5-10-7-6-8-11(14(2,3)4)13(10)17-9-12(15)16/h1,6-8,12H,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYIBFNQNTVKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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